2-(1H-Indol-3-ylsulfanyl)-ethylamine

Description

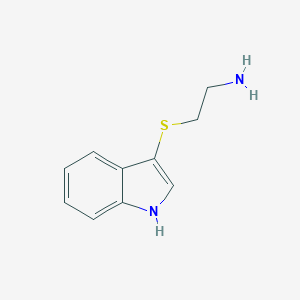

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCPVVSHZUUUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365918 | |

| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61021-52-1 | |

| Record name | 2-(1H-Indol-3-ylthio)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61021-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Indol-3-ylsulfanyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1H-Indol-3-ylsulfanyl)-ethylamine: Synthesis, Properties, and Biological Significance

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

1.1 Overview of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the core of a vast array of biologically active molecules.[1][2] It is a key structural component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin and melatonin.[2] This fundamental role in biology has made the indole ring a cornerstone of medicinal chemistry, with indole derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties.[1][2] The reactivity of the indole ring, particularly at the C3 position, allows for diverse functionalization, making it an ideal template for the design of novel therapeutic agents.[2][3]

1.2 Introduction to 2-(1H-Indol-3-ylsulfanyl)-ethylamine and its Potential Significance

2-(1H-Indol-3-ylsulfanyl)-ethylamine is a synthetic compound that merges the indole scaffold with a thioether-linked ethylamine side chain. This unique combination of functional groups suggests a rich potential for biological activity. The ethylamine moiety is reminiscent of tryptamine, the parent compound of many psychedelic drugs and a key structure in neuroscience research.[4] The introduction of a sulfur atom (thioether linkage) modifies the electronic properties and conformational flexibility of the side chain compared to a simple alkyl linker, which could lead to novel interactions with biological targets. The biological activity of this specific molecule is largely hypothesized based on these structural features, with potential applications in neuroscience, as an enzyme inhibitor, or as an antioxidant.[5]

1.3 Objectives and Scope of the Guide

This technical guide provides a comprehensive overview of 2-(1H-Indol-3-ylsulfanyl)-ethylamine for researchers and drug development professionals. It covers the core chemical and physical properties, provides a detailed, field-tested protocol for its synthesis and purification, outlines analytical methodologies for its characterization, and discusses its known and hypothesized biological activities. By consolidating this information, this guide aims to serve as a foundational resource to facilitate further research and development of this and related indole derivatives.

Physicochemical Properties

2.1 Chemical Structure and Nomenclature

-

Systematic (IUPAC) Name: 2-((1H-indol-3-yl)thio)ethan-1-amine

-

Common Names: 2-(1H-Indol-3-ylsulfanyl)-ethylamine

-

CAS Number: 61021-66-7 (for the 2-methyl analog)[6]

-

Molecular Formula: C₁₀H₁₂N₂S

-

Structure:

(Illustrative structure, not from search results)

2.2 Tabulated Physicochemical Data

The following table summarizes key physicochemical properties for 2-(1H-Indol-3-ylsulfanyl)-ethylamine and its commonly available hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Weight | 192.28 g/mol | 228.74 g/mol | [5] |

| Molecular Formula | C₁₀H₁₂N₂S | C₁₀H₁₃ClN₂S | [5] |

| Appearance | Not specified (likely oil or low-melting solid) | Not specified | |

| Solubility | Not specified | High in water, ethanol; moderate in DMSO | [5] |

| Storage Conditions | Not specified | -20°C, dry, inert atmosphere | [5] |

2.3 Spectroscopic Profile

While specific spectra for the title compound are not widely published, the expected spectroscopic characteristics can be inferred based on its structure and data from analogous indole derivatives.[7][8][9]

-

¹H NMR (Proton NMR): Expected signals would include aromatic protons on the indole ring (typically in the δ 7.0-8.0 ppm range), a singlet for the indole N-H proton (often broad, δ > 8.0 ppm), and two triplets corresponding to the two methylene (-CH₂-) groups of the ethylamine side chain (likely in the δ 2.5-3.5 ppm range).

-

¹³C NMR (Carbon NMR): Signals would be present for the eight distinct carbons of the indole ring and the two carbons of the ethylamine side chain.

-

IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the indole and primary amine (around 3300-3400 cm⁻¹), C-H stretching from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-S stretching (typically weaker, in the 600-800 cm⁻¹ region).

-

MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z 192.28. Common fragmentation patterns for indole derivatives often involve cleavage of the side chain, with a characteristic fragment at m/z 130 corresponding to the indole-methylene cation.[10]

2.4 Solubility and Stability

The free base is expected to have limited solubility in water but good solubility in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt form significantly enhances aqueous solubility, which is advantageous for biological assays.[5] The compound, particularly the thiol precursor, may be sensitive to oxidation; therefore, storage under an inert atmosphere is recommended.[5]

Synthesis and Purification

3.1 Retrosynthetic Analysis and Common Synthetic Routes

The most logical retrosynthetic disconnection for 2-(1H-Indol-3-ylsulfanyl)-ethylamine is at the C-S bond. This points to two primary precursors: an indole-3-thiol nucleophile and an electrophilic 2-aminoethyl species, or vice-versa.[5] The most common and direct approach involves the S-alkylation of indole-3-thiol with a suitable 2-haloethylamine derivative.

3.2 Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust method for the synthesis of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride, adapted from established principles of indole and thiol chemistry.[5][11]

-

3.2.1 Reaction Scheme (Illustrative scheme, not from search results)

-

3.2.2 Materials and Reagents

-

1H-Indole-3-thiol[12]

-

2-Bromoethylamine hydrobromide

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), ethereal solution (e.g., 2M in Et₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

-

Standard glassware for workup and purification

-

-

3.2.3 Detailed Procedure

-

Preparation of the Thiolate Nucleophile:

-

To a stirred solution of 1H-indole-3-thiol (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Ar), add a solution of sodium hydroxide (1.05 eq) in methanol.

-

Causality: The base deprotonates the acidic thiol proton (pKa ~9-10) to generate the more potent sodium thiolate nucleophile.[11] Running the reaction under inert gas is critical to prevent the oxidative dimerization of the thiol to a disulfide.

-

-

Alkylation Reaction:

-

To the freshly prepared thiolate solution, add 2-bromoethylamine hydrobromide (1.0 eq) portion-wise over 5 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Causality: The thiolate performs a nucleophilic substitution (Sₙ2) reaction on the electrophilic carbon of the 2-bromoethylamine, displacing the bromide and forming the desired C-S bond. Room temperature is typically sufficient for this alkylation.

-

-

Workup and Isolation of the Free Base:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in a mixture of water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil.

-

-

Purification and Salt Formation:

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

For conversion to the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether.

-

Slowly add an ethereal solution of HCl (1.1 eq) with stirring.

-

A precipitate of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride will form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

-

3.3 Graphviz Diagram of the Synthetic Workflow

-

3.4 Discussion of Critical Parameters and Optimization Strategies

-

Anhydrous Conditions: The use of anhydrous solvent is important to prevent side reactions involving water.

-

Inert Atmosphere: As mentioned, this is crucial to prevent oxidation of the indole-3-thiol precursor.

-

Base Equivalency: Using a slight excess of base can ensure complete deprotonation of the thiol, but a large excess should be avoided as it can promote side reactions.

-

Alternative Electrophiles: Other 2-haloethylamines or ethylamines with different leaving groups (e.g., tosylate) can be used. If the amine is protected (e.g., with a Boc group), a final deprotection step would be required.

-

Biological Activity and Mechanism of Action

4.1 Known or Hypothesized Biological Targets

Direct experimental data on the biological targets of 2-(1H-Indol-3-ylsulfanyl)-ethylamine is limited. However, its structural motifs provide a strong basis for hypothesizing its activity.

-

CNS Receptors: The core structure is a tryptamine analog. Tryptamines are well-known ligands for serotonin (5-HT) receptors, and this compound could potentially modulate neurotransmission. [5]* Enzyme Inhibition: The presence of the indole and thiol moieties suggests potential as an enzyme inhibitor. [5]For instance, indole derivatives are known to inhibit various enzymes, and thiols can interact with metal centers or cysteine residues in enzyme active sites.

-

Antioxidant Activity: Both the indole nucleus and the sulfanyl group have the potential to participate in redox chemistry, suggesting the compound may possess antioxidant or radical scavenging properties. [5][13] 4.2 In Vitro and In Vivo Studies

While specific studies on this molecule are not prominent in the literature, research on structurally similar compounds provides context. Various indole derivatives have been investigated for anticancer, anticonvulsant, and antimicrobial activities. [5][14][15][16]For example, other indole-3-thioether derivatives have been synthesized and evaluated for their potential as polypharmacological agents, showing low toxicity and potential affinity for targets like thromboxane-A synthase and PPARγ. [17] 4.3 Potential Therapeutic Applications

Based on its structure and the activities of related compounds, potential therapeutic applications could include:

-

Central Nervous System (CNS) Disorders: As a modulator of serotonergic or other neurotransmitter systems. [5]* Oncology: The indole scaffold is present in many anticancer agents. [1]* Inflammatory Diseases: Due to potential antioxidant and enzyme-inhibiting activities. [1][13] 4.4 Graphviz Diagram of a Hypothesized Signaling Pathway (Aryl Hydrocarbon Receptor)

Indole and its metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), which plays a role in immune regulation. [3]This diagram illustrates a plausible pathway.

Caption: Hypothesized activation of the AhR signaling pathway.

Analytical Methodologies

5.1 Chromatographic Analysis (HPLC, TLC)

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the synthesis reaction. A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of base (e.g., triethylamine) to prevent peak tailing of the amine.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity and for quantification of the final compound. [18]

-

5.1.1 Detailed HPLC Protocol

-

System: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm, the characteristic absorbance maximum for the indole chromophore. [7] 8. Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

Causality: The C18 stationary phase retains the compound based on its hydrophobicity. The gradient elution, starting with a high aqueous content and moving to a high organic content, allows for the separation of polar impurities first, followed by the elution of the compound of interest. TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

5.2 Graphviz Diagram of the Analytical Workflow

Caption: Analytical workflow for compound characterization.

Toxicological Profile

Specific toxicological data for 2-(1H-Indol-3-ylsulfanyl)-ethylamine is not readily available. However, for related indole structures, toxicity can vary widely. While some indole derivatives like Indole-3-carbinol are considered safe and used as dietary supplements,[1][19] others can be toxic. For instance, indole can be metabolized in the liver to indoxyl sulfate, a uremic toxin associated with renal dysfunction at high concentrations. [3]

-

General Precaution: As with any novel chemical entity, this compound should be handled with appropriate care. It should be assumed to be potentially harmful if swallowed or in contact with skin. [12]Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Future Directions and Research Perspectives

The unique structure of 2-(1H-Indol-3-ylsulfanyl)-ethylamine presents several exciting avenues for future research:

-

Biological Screening: A comprehensive screening campaign against a panel of CNS receptors (especially serotonin and dopamine subtypes) and various kinases is a high-priority first step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs by modifying substituents on the indole ring (e.g., at the 5- or 6-position) or by altering the length and nature of the side chain could elucidate key structural requirements for activity.

-

Antimicrobial and Antifungal Testing: Many indole and thiazole derivatives exhibit antimicrobial properties, making this an important area to investigate. [15][16]* Mechanism of Action Studies: Should a significant biological activity be identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.

Conclusion

2-(1H-Indol-3-ylsulfanyl)-ethylamine is a compelling chemical entity that combines the privileged indole scaffold with a thioether-linked ethylamine side chain. While its biological profile is still largely unexplored, its structural similarity to known neuroactive and pharmacologically relevant molecules makes it a prime candidate for further investigation. This guide has provided a comprehensive technical foundation, including detailed synthetic and analytical protocols, to empower researchers to explore the full potential of this and related compounds in the pursuit of novel therapeutics.

References

-

Weng, J. R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. NIH National Library of Medicine. [Link]

-

El-Missiry, M. A., et al. (2025). Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities. PubMed. [Link]

-

Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. [Link]

-

Zarghi, A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). NIH National Library of Medicine. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Mutulis, F., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. NIH National Library of Medicine. [Link]

-

Chem-Impex. 2-(2-Methyl-1H-indol-3-yl)ethylamine. [Link]

-

Vivian, J. T., & Callis, P. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. NIH National Library of Medicine. [Link]

-

Ramirez-Gomez, X., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. NIH National Library of Medicine. [Link]

-

Kumar, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. [Link]

-

Patel, R. V., et al. (2015). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. PubMed. [Link]

-

De Mello, F. A. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part II]. PubMed. [Link]

-

Yurttas, L., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH National Library of Medicine. [Link]

-

PubChem. 1H-Indole-3-ethylamine sulphate. [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

-

Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect. [Link]

-

Frankenberger, W. T., & Poth, M. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

-

Vivian, J. T., & Callis, P. R. (2012). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

-

PubChem. 1H-Indole-3-thiol. [Link]

-

Cattanach, C. J., et al. (1971). Studies in the indole series. Part VI. Tetrahydropyrimido[3,4-a]indoles and isotryptamines. Journal of the Chemical Society C. [Link]

-

Pearson Study Prep. (2015, March 23). Reactions of Thiols. YouTube. [Link]

-

Kunnath, M., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]

-

Wikipedia. Indole. [Link]

-

Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. NIH National Library of Medicine. [Link]

-

Mutai, K., et al. (1975). Synthetic spectroscopic models. Intramolecular stacking interactions between indole and connected nucleic acid bases. Hypochromism and fluorescence. PubMed. [Link]

Sources

- 1. Current results on the biological and pharmacological activities of Indole-3-carbinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. 1H-Indole-3-ethylamine sulphate | C10H14N2O4S | CID 44149946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | 54466-83-0 [smolecule.com]

- 6. 2-(2-Methyl-1H-indol-3-ylsulfanyl)-ethylamine 95% | CAS: 61021-66-7 | AChemBlock [achemblock.com]

- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic spectroscopic models. Intramolecular stacking interactions between indole and connected nucleic acid bases. Hypochromism and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. 1H-Indole-3-thiol | C8H7NS | CID 10200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. Instead, it offers a strategic workflow, detailing the rationale behind the selection of analytical techniques and the interpretation of the resulting data. By integrating high-resolution mass spectrometry (HRMS), comprehensive nuclear magnetic resonance (NMR) spectroscopy, and vibrational and electronic spectroscopy (FTIR and UV-Vis), we present a self-validating system for the unambiguous confirmation of the molecular structure of this versatile indole derivative. This guide emphasizes the synergy between different spectroscopic methods, providing field-proven insights into sample handling, experimental design, and data analysis to ensure scientific integrity and trustworthiness in research outcomes.

Introduction: The Significance of 2-(1H-Indol-3-ylsulfanyl)-ethylamine

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The title compound, 2-(1H-Indol-3-ylsulfanyl)-ethylamine, is a noteworthy derivative, incorporating both the biologically significant indole ring system and a reactive thiol group via a thioether linkage.[1] This unique combination of functional groups suggests potential applications in various research areas, from the development of novel therapeutic agents to their use as molecular probes in chemical biology.[1] The presence of the thiol moiety, in particular, opens avenues for research in enzyme inhibition and antioxidant studies.[1]

Given its potential, the unambiguous confirmation of its structure is a critical first step in any research endeavor. This guide provides a robust framework for achieving this, grounded in the principles of modern analytical chemistry.

Strategic Workflow for Structure Elucidation

The elucidation of a novel or synthesized small molecule is a systematic process of piecing together molecular fragments and connectivity. Our approach is designed to be sequential and self-reinforcing, where each analytical technique provides a unique piece of the puzzle, and the collective data builds a comprehensive and validated structural picture.

Caption: A strategic workflow for the comprehensive structure elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine.

High-Resolution Mass Spectrometry (HRMS): The Foundation of Molecular Identity

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry is the gold standard for this, providing a highly accurate mass measurement that allows for the confident assignment of a molecular formula. For a molecule like 2-(1H-Indol-3-ylsulfanyl)-ethylamine, which contains nitrogen and sulfur, the precise mass and isotopic pattern are critical discriminators.

Trustworthiness: The accuracy of modern HRMS instruments, often in the sub-ppm range, provides a strong foundation for the entire structure elucidation process. The experimental protocol must be designed to ensure clean ionization and minimize fragmentation, preserving the molecular ion for accurate mass measurement.

Experimental Protocol: HRMS

-

Sample Preparation:

-

Dissolve a small amount of the hydrochloride salt of 2-(1H-Indol-3-ylsulfanyl)-ethylamine (approximately 1 mg) in a suitable solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.

-

Due to the presence of the thiol group, which can be susceptible to oxidation, it is advisable to use freshly prepared solutions and consider degassing the solvent.[2][3]

-

For sensitive analyses, derivatization of the thiol group with an agent like N-ethylmaleimide can be considered to prevent disulfide bond formation, although this will alter the mass of the parent molecule.[3]

-

-

Instrumentation and Parameters:

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for this compound, as it is a soft ionization technique that typically produces an abundant protonated molecular ion ([M+H]⁺) with minimal fragmentation.[4][5] Atmospheric pressure chemical ionization (APCI) could be an alternative.[5]

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is essential.

-

Acquisition Mode: Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Mass Range: Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and any potential low-mass fragments.

-

Calibration: Ensure the instrument is calibrated immediately prior to the analysis to guarantee high mass accuracy.

-

Data Interpretation: Predicted HRMS Data

The expected molecular formula for the free base is C₁₀H₁₂N₂S. The hydrochloride salt has the formula C₁₀H₁₃ClN₂S.[1]

| Parameter | Expected Value | Rationale |

| Molecular Formula (Free Base) | C₁₀H₁₂N₂S | Based on the known structure. |

| Exact Mass (Free Base) | 204.0721 | Calculated for C₁₀H₁₂N₂S. |

| Observed [M+H]⁺ (Free Base) | 205.0799 | The protonated molecular ion. |

| Molecular Weight (HCl Salt) | 228.74 g/mol | As reported in the literature.[1] |

The observation of an ion with a mass-to-charge ratio (m/z) that matches the calculated exact mass of the protonated molecule to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Fragmentation Analysis (Tandem MS/MS)

While soft ionization is used for accurate mass determination, fragmentation patterns from techniques like collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) can provide valuable structural information.

Caption: A diagram illustrating key expected HMBC correlations that would confirm the connectivity between the indole ring and the thio-ethylamine side chain. (Note: A proper chemical structure image would be embedded here in a real application).

Vibrational and Electronic Spectroscopy: Corroborating Functional Groups

Expertise & Experience: While NMR and MS provide the core structural framework, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmation of the functional groups present. These techniques are particularly useful for verifying the presence of the N-H bond of the indole, the C-S linkage, and the aromatic system.

Trustworthiness: The characteristic absorption bands in FTIR and the electronic transitions in UV-Vis are well-documented for these functional groups. Observing the expected peaks in the experimental spectra provides an additional layer of validation for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

Experimental Protocol:

-

The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted Characteristic FTIR Peaks

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| ~3400 | N-H stretch (indole) | A characteristic sharp to medium peak for the indole N-H. [6] |

| 3100-3000 | Aromatic C-H stretch | Typical for the C-H bonds on the indole ring. |

| 2950-2850 | Aliphatic C-H stretch | From the ethyl side chain. |

| ~1450 | C=C stretch (aromatic) | Characteristic of the indole ring. [1] |

| 700-600 | C-S stretch | A weak but informative peak for the thioether linkage. [1] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophores.

Experimental Protocol:

-

Dissolve the sample in a UV-transparent solvent (e.g., methanol or ethanol).

-

Record the spectrum from approximately 200 to 400 nm.

Predicted UV-Vis Absorption

| λmax (nm) | Transition | Rationale |

| ~280-290 | π → π | Characteristic absorption for the indole chromophore. [1] |

| ~220 | π → π | Another characteristic band for the indole system. |

The thioether group is not expected to significantly alter the characteristic UV spectrum of the 3-substituted indole. [1]

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine is a process of convergent evidence-gathering. High-resolution mass spectrometry establishes the elemental formula. A comprehensive suite of 1D and 2D NMR experiments reveals the precise connectivity of every atom in the molecule, forming the core of the structural proof. Finally, FTIR and UV-Vis spectroscopy provide rapid and reliable confirmation of the key functional groups and the indole chromophore.

By following the strategic workflow outlined in this guide, researchers can be confident in the structural integrity of their material. Each step is designed to be self-validating, with the data from one technique corroborating the findings of another. This rigorous, multi-faceted approach ensures the scientific integrity required for subsequent research and development activities, from mechanistic studies to the design of novel therapeutic agents.

References

-

Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine. Retrieved from [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. [Supporting Information]. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW INDOLE DERIVATIVES FOR ANALGESIC ACTIVITY. Retrieved from [Link]

-

Yamin, V. (2020, January 10). Preparation, Spectroscopic Characterization and Theoretical Studies of Transition Metal Complexes with 1-[(2-(1H-indol-3-yl)ethylimino)methyl]naphthalene-2-ol Ligand. ResearchGate. Retrieved from [Link]

-

Padova University. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

-

Amazon S3. (n.d.). Supporting information for Sustainable Sulfonylation and Sulfenylation of Indoles with Thiols through Hexamolybdate/H2O2-mediat. Retrieved from [Link]

-

Callis, P. R. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. Retrieved from [Link]

-

PubMed. (2012, February 15). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionization Techniques for Mass Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2014, October 17). What solvent can I use for my NMR test that can dissolve my sample which is a PET-PBT blend?. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,.... Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. Retrieved from [Link]

-

PubMed Central. (2023, December 19). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

MDPI. (2022, March 28). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Retrieved from [Link]

-

University of Bristol. (n.d.). Mass Spectrometry Ionisation Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Magritek. (2021, July 6). Structural elucidation of indole alkaloids - Strychnine and Brucine. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Figure 1a. 1H-NMR of O-(2-(tritylthio)ethyl)hydroxylamine. Supplementary Figure 1b. 13C-NMR of O-(2-(tritylthio). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ACS Omega. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Retrieved from [Link]

-

Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

TSI Journals. (2011). Mass spectral studies of nitroindole compounds. Retrieved from [Link]

-

ResearchGate. (2011, January). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. Retrieved from [Link]

Sources

- 1. Buy 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | 54466-83-0 [smolecule.com]

- 2. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(1H-Indol-3-ylsulfanyl)-ethylamine: A Technical Guide

Introduction

2-(1H-Indol-3-ylsulfanyl)-ethylamine is a molecule of significant interest within drug discovery and development, integrating the pharmacologically relevant indole scaffold with a flexible ethylamine sidechain via a thioether linkage.[1] The indole ring system is a foundational structure in numerous biologically active compounds, while the thiol and amine functionalities introduce versatile chemical reactivity and potential for biological interactions.[1] Accurate structural elucidation and purity assessment are paramount for any research involving this compound, necessitating a comprehensive understanding of its spectroscopic properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 2-(1H-Indol-3-ylsulfanyl)-ethylamine, offering both theoretical interpretation and practical guidance for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. Below is a diagram of 2-(1H-Indol-3-ylsulfanyl)-ethylamine, highlighting the key functional groups that give rise to its characteristic spectral fingerprints.

Caption: Standard workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

Theoretical Framework: In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting charged fragments are then separated based on their m/z ratio. The fragmentation pattern is often characteristic of the molecule's structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of 2-(1H-Indol-3-ylsulfanyl)-ethylamine is 192.28 g/mol . Therefore, the mass spectrum should show a molecular ion peak at an m/z of 192.

-

Key Fragmentation Pathways: Indole derivatives often exhibit characteristic fragmentation patterns. [2]For 2-(1H-Indol-3-ylsulfanyl)-ethylamine, key fragmentations would likely involve cleavage of the C-S and C-C bonds in the ethylamine side chain.

Caption: A plausible fragmentation pathway for 2-(1H-Indol-3-ylsulfanyl)-ethylamine in EI-MS.

Interpretation:

-

The presence of a peak at m/z 192 would confirm the molecular weight of the compound.

-

A fragment at m/z 148 could correspond to the loss of the ethylamine group (CH₂CH₂NH₂).

-

A fragment at m/z 117 might represent the indole cation, formed by the subsequent loss of sulfur.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups.

Theoretical Framework: The absorption of IR radiation is quantized, and a molecule will only absorb radiation of a specific frequency if it corresponds to the energy required to promote a vibrational transition. The frequency of vibration depends on the masses of the atoms and the strength of the bond connecting them.

Expected IR Data for 2-(1H-Indol-3-ylsulfanyl)-ethylamine:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Indole & Amine) | 3200 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Bend (Amine) | 1550 - 1650 |

| C-N Stretch | 1000 - 1250 |

| C-S Stretch | 600 - 800 |

Note: The hydrochloride salt form would show a broad absorption for the -NH₃⁺ stretch in the 2500-3000 cm⁻¹ region. [1] Interpretation:

-

A broad peak in the 3200-3500 cm⁻¹ region would be indicative of the N-H stretching vibrations of both the indole and the primary amine.

-

The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ would confirm the presence of both the indole ring and the ethylamine side chain.

-

Absorptions in the 1450-1600 cm⁻¹ range are characteristic of the C=C stretching of the aromatic indole ring.

-

The N-H bending vibration of the primary amine would likely appear in the 1550-1650 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Caption: Standard workflow for acquiring an IR spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-(1H-Indol-3-ylsulfanyl)-ethylamine through NMR, MS, and IR techniques provides a detailed and validated confirmation of its molecular structure. Each technique offers complementary information: NMR elucidates the precise connectivity and chemical environment of atoms, MS confirms the molecular weight and provides fragmentation data, and IR identifies the key functional groups. For researchers in drug development and related scientific fields, a thorough understanding and application of these spectroscopic methods are essential for ensuring the identity, purity, and quality of this and other novel chemical entities.

References

-

Synthesis and antimicrobial activity of novel Indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles - Oriental Journal of Chemistry. Available at: [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - MDPI. (2016). Available at: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2023). Available at: [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Available at: [Link]

-

Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. Available at: [Link]

Sources

physicochemical properties of 2-(1H-Indol-3-ylsulfanyl)-ethylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-Indol-3-ylsulfanyl)-ethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indol-3-ylsulfanyl)-ethylamine is a heterocyclic compound featuring the privileged indole scaffold, a thioether linkage, and a primary ethylamine side chain. The indole nucleus is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs, suggesting a rich potential for biological activity.[1] The physicochemical properties of this specific molecule, however, are not extensively documented in public literature. This guide synthesizes predicted data, information from analogous structures, and provides robust, field-proven experimental protocols for the precise determination of its core physicochemical parameters. Understanding these properties—namely pKa, lipophilicity (logP), and aqueous solubility—is fundamental for any drug discovery and development campaign, as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent.

Molecular Structure and Core Identifiers

The foundational step in characterizing any compound is to establish its precise chemical identity. 2-(1H-Indol-3-ylsulfanyl)-ethylamine is built upon a bicyclic indole system, with a sulfanyl (thioether) group at the C3 position, which in turn is linked to a flexible ethylamine chain.[1] The primary amine is a basic center, while the indole N-H is a hydrogen bond donor and very weakly acidic. The hydrochloride salt form is often utilized to improve handling and aqueous solubility.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-(1H-indol-3-ylsulfanyl)ethanamine | [1] |

| Synonyms | 2-((1H-indol-3-yl)thio)ethanamine, 3-[(2-aminoethyl)thio]-1H-indole | [1] |

| CAS Number | 54466-83-0 (Hydrochloride Salt) | [1] |

| Molecular Formula | C₁₀H₁₂N₂S (Free Base) | [1] |

| Molecular Weight | 192.28 g/mol (Free Base) | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂S (HCl Salt) | [1] |

| Molecular Weight | 228.74 g/mol (HCl Salt) | [1] |

Key Physicochemical Properties: A Predictive and Experimental Overview

The interplay between a molecule's ionization state, lipophilicity, and solubility dictates its journey through the body. While experimental data for the title compound is sparse, we can infer its likely characteristics and, more importantly, describe the gold-standard methods for their determination.

| Property | Predicted/Reported Value | Significance in Drug Development |

| pKa (Acid Dissociation Constant) | Prediction: ~9.5-10.5 (Amine), ~17 (Indole NH) | Determines the charge state at physiological pH (7.4), impacting solubility, membrane permeability, and target binding. |

| logP (Lipophilicity) | Prediction: ~1.5-2.5 | Measures affinity for lipid vs. aqueous environments. Critical for predicting absorption, blood-brain barrier penetration, and metabolism. |

| Aqueous Solubility | High in water (as HCl salt), moderate in DMSO.[1] | A compound must be in solution to be absorbed. Poor solubility is a major hurdle in drug development. |

Spectroscopic Fingerprint (Inferred)

-

¹H-NMR Spectroscopy: The spectrum would be characterized by signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the indole ring protons. The ethylamine chain protons would appear as two triplets in the aliphatic region (δ ~2.8-3.5 ppm). The N-H protons of the indole and the amine would appear as broad singlets.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the NH₃⁺ stretch (in the salt form) around 3300–3500 cm⁻¹, an intense indole C=N stretch at 1450–1500 cm⁻¹, and a weak C-S stretch near 650–700 cm⁻¹.[1]

Experimental Protocols for Physicochemical Characterization

The following sections provide self-validating, step-by-step protocols for determining the critical .

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination due to its precision and accuracy.[2] It works by monitoring the change in pH of a solution of the analyte as a titrant (a strong acid or base) is added. The pKa is the pH at which the ionizable group is 50% protonated and 50% deprotonated, identified as the inflection point on the titration curve.[3]

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of the compound (HCl salt) and dissolve in a known volume (e.g., 50 mL) of deionized, carbonate-free water.

-

Instrumentation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the sample solution in a jacketed beaker maintained at 25°C and begin stirring. Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point. Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) identifies the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Determination of logP by Shake-Flask Method

Causality: The shake-flask method directly measures the partitioning of a compound between two immiscible liquids (n-octanol and water), providing the definitive measure of lipophilicity.[4] It is a robust, albeit low-throughput, method that serves as the benchmark for other techniques.[5]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.

-

Partitioning: In a separation funnel or vial, combine equal volumes of the pre-saturated n-octanol and the aqueous sample solution.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Workflow for logP determination by the shake-flask method.

Determination of Kinetic Aqueous Solubility

Causality: Kinetic solubility is a high-throughput assessment used in early drug discovery.[6] It measures the concentration of a compound in an aqueous buffer after precipitating from a DMSO stock solution, mimicking the conditions of many in vitro biological assays.[7][8] Nephelometry, which measures light scattering from suspended particles, provides a rapid way to detect precipitation.[9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing aqueous buffer (e.g., 198 µL of PBS, pH 7.4). This creates a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a pseudo-equilibrium.

-

Measurement: Place the plate in a nephelometer and measure the amount of light scattered by any precipitate formed.

-

Quantification (Optional but Recommended): To get a quantitative value, filter the solutions through a solubility filter plate. Analyze the filtrate (the soluble fraction) by HPLC-UV or LC-MS/MS against a calibration curve to determine the exact concentration.[8]

Caption: Workflow for kinetic solubility determination.

Synthesis and Biological Context

The synthesis of 2-(1H-Indol-3-ylsulfanyl)-ethylamine can be achieved via nucleophilic substitution, where an indole-3-thiol attacks a suitable 2-aminoethyl halide precursor.[1] The presence of the indole ring, a privileged structure in medicinal chemistry, suggests a high potential for biological activity.[1] Indole derivatives are known to exhibit a wide range of effects, including anti-cancer, anticonvulsant, and CNS-modulating activities.[1][10][11] The thioether linkage and primary amine may further contribute to receptor binding, while the thiol group itself can be involved in antioxidant processes or enzyme inhibition.[1] The unique combination of these functional groups makes this compound an interesting candidate for further investigation in various therapeutic areas.[1]

Conclusion

While experimental data on 2-(1H-Indol-3-ylsulfanyl)-ethylamine is limited, this guide provides a comprehensive framework for its physicochemical characterization. The molecule's structure suggests it is a basic compound with moderate lipophilicity, and its hydrochloride salt form confers good aqueous solubility. The provided protocols for determining pKa, logP, and solubility represent industry-standard methods that will yield the high-quality data necessary to make informed decisions in a drug discovery program. A thorough understanding of these fundamental properties is the critical first step in unlocking the potential therapeutic value of this and other novel chemical entities.

References

- 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride - Smolecule. (2023).

-

PubChem. (2026). 1H-Indole-3-ethylamine sulphate. Available at: [Link]

-

National Center for Biotechnology Information. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Available at: [Link]

-

Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl) - Research India Publications. Available at: [Link]

-

PubChem. (2026). 2-(5-Heptyloxy-1H-indol-3-yl)-ethylamine. Available at: [Link]

-

MDPI. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Available at: [Link]

-

MDPI. (n.d.). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

PubMed. (n.d.). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Available at: [Link]

-

ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Available at: [Link]

-

Springer. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

-

MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Available at: [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

-

PubMed. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available at: [Link]

-

SciSpace. (2010). Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. Available at: [Link]

-

Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Available at: [Link]

-

Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... Available at: [Link]4)

Sources

- 1. Buy 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride | 54466-83-0 [smolecule.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride

Abstract

This technical guide provides a comprehensive examination of the retrosynthetic analysis of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride, a molecule of interest in medicinal chemistry and drug development due to its core structural motifs: the indole nucleus and the cysteamine sidechain. We will dissect the target molecule to propose two distinct and logical synthetic strategies, grounded in established chemical principles. Each retrosynthetic pathway will be elaborated with detailed forward synthesis protocols, mechanistic insights, and justifications for the selected methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, actionable synthetic routes. All protocols are supported by authoritative references from peer-reviewed literature.

Introduction: The Significance of the Indole-Thioether Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Similarly, the cysteamine moiety is a biologically significant aminothiol. The combination of these two entities in 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride presents a unique structure with potential for diverse pharmacological applications. A robust and flexible synthetic strategy is paramount for the exploration of its derivatives and their therapeutic potential.

Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. This guide will apply this powerful tool to devise two convergent and efficient synthetic plans for the target molecule.

Retrosynthetic Strategy I: The Electrophilic Sulfenylation Approach

Our first retrosynthetic disconnection focuses on the formation of the C-S bond at the C3 position of the indole ring, a common site for electrophilic attack. This leads to indole itself and an electrophilic cysteamine derivative as the key synthons.

Retrosynthetic Analysis

The primary disconnection of the target molecule (I) is at the indole C3-S bond. This suggests a reaction between a nucleophilic indole (II) and an electrophilic sulfur species derived from N-Boc-cysteamine (III). The final step is the deprotection of the Boc group, which concurrently forms the hydrochloride salt.

Caption: Retrosynthetic analysis via electrophilic sulfenylation.

Forward Synthesis Protocol

This forward synthesis is a three-step process involving the preparation of an electrophilic sulfenylating agent from N-Boc-cysteamine, its reaction with indole, and subsequent deprotection.

Step 1: Synthesis of tert-butyl (2-((4-nitrophenyl)disulfanyl)ethyl)carbamate

To generate a suitable electrophilic species, N-Boc-cysteamine is first converted to a mixed disulfide. This is achieved by reacting it with 4,4'-dinitro-diphenyl disulfide.

-

Materials: N-Boc-cysteamine, 4,4'-dinitro-diphenyl disulfide, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-cysteamine (1.0 eq) in DCM.

-

Add TEA (1.1 eq) to the solution.

-

Add a solution of 4,4'-dinitro-diphenyl disulfide (1.0 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired mixed disulfide.

-

Step 2: Electrophilic Sulfenylation of Indole

The synthesized mixed disulfide acts as an electrophilic sulfur source that reacts with indole at the C3 position.

-

Materials: tert-butyl (2-((4-nitrophenyl)disulfanyl)ethyl)carbamate, Indole, Lewis Acid (e.g., BF₃·OEt₂), DCM.

-

Procedure:

-

Dissolve indole (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the mixed disulfide (1.1 eq) to the solution.

-

Add a Lewis acid such as BF₃·OEt₂ (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to yield tert-butyl (2-((1H-indol-3-yl)thio)ethyl)carbamate.

-

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group using acidic conditions, which simultaneously forms the hydrochloride salt.

-

Materials: tert-butyl (2-((1H-indol-3-yl)thio)ethyl)carbamate, 4M HCl in 1,4-Dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the purified N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride as a solid.[1][2]

-

Retrosynthetic Strategy II: The Nucleophilic Substitution Approach

The second strategy involves disconnecting the C-S bond to generate a nucleophilic sulfur species at the indole C3 position and an electrophilic cysteamine derivative. This approach leverages the nucleophilicity of a thiol.

Retrosynthetic Analysis

This pathway considers the formation of the C-S bond via an Sₙ2 reaction. The target molecule (I) is disconnected to reveal a nucleophilic indole-3-thiol (IV) and an electrophilic N-Boc-2-aminoethyl halide (V). Due to the instability of indole-3-thiol, a more practical approach is to use a stable precursor like indole-3-thiocyanate (VI), which can be reduced in situ to the corresponding thiol.

Caption: Retrosynthetic analysis via nucleophilic substitution.

Forward Synthesis Protocol

This synthesis involves the preparation of the two key fragments followed by their coupling and final deprotection.

Step 1: Synthesis of Indole-3-thiocyanate (VI)

Indole is first converted to the stable and easily handleable indole-3-thiocyanate.

-

Materials: Indole, Ammonium thiocyanate, N-bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve indole (1.0 eq) and ammonium thiocyanate (2.5 eq) in acetonitrile at 0 °C.

-

Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Monitor the reaction by TLC. Once the indole is consumed, pour the mixture into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or flash column chromatography to obtain indole-3-thiocyanate.[3][4]

-

Step 2: Synthesis of N-Boc-2-chloroethylamine (V)

The electrophilic coupling partner is prepared from 2-aminoethanol.

-

Materials: 2-Aminoethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Thionyl chloride (SOCl₂), Dichloromethane (DCM).

-

Procedure:

-

Boc Protection: To a solution of 2-aminoethanol (1.0 eq) in DCM, add (Boc)₂O (1.05 eq) and stir at room temperature for 12 hours. After completion, wash with water, dry the organic layer, and concentrate to obtain N-Boc-ethanolamine.

-

Chlorination: Dissolve the N-Boc-ethanolamine in DCM and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 4 hours. Carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry, and concentrate to yield N-Boc-2-chloroethylamine.[5][6]

-

Step 3: Coupling, Deprotection, and Salt Formation (One-Pot)

The indole-3-thiocyanate is reduced in situ to the nucleophilic thiol, which then reacts with N-Boc-2-chloroethylamine. This is followed by deprotection.

-

Materials: Indole-3-thiocyanate, Sodium borohydride (NaBH₄), N-Boc-2-chloroethylamine, Ethanol, 4M HCl in 1,4-Dioxane.

-

Procedure:

-

Coupling: Dissolve indole-3-thiocyanate (1.0 eq) in ethanol under an inert atmosphere. Add NaBH₄ (2.0 eq) portion-wise at 0 °C. Stir for 30 minutes to form the indole-3-thiolate. To this mixture, add a solution of N-Boc-2-chloroethylamine (1.1 eq) in ethanol. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, dry, and concentrate. Dissolve the crude N-Boc protected product in 1,4-dioxane.

-

Salt Formation: Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Precipitate the product with diethyl ether, filter, wash, and dry to obtain 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride.

-

Data Summary and Comparison

| Parameter | Route I: Electrophilic Sulfenylation | Route II: Nucleophilic Substitution |

| Key Intermediates | Electrophilic N-Boc-cysteamine derivative | Indole-3-thiocyanate, N-Boc-2-chloroethylamine |

| Number of Steps | 3 | 3 (can be performed as a one-pot final step) |

| Advantages | Convergent, potentially milder conditions for C-S bond formation. | Utilizes stable and readily prepared intermediates. The final coupling and deprotection can be streamlined. |

| Challenges | Preparation and handling of the electrophilic sulfur reagent. | The in situ generation and reaction of the potentially unstable indole-3-thiol requires careful control. |

Conclusion

This technical guide has detailed two viable and robust retrosynthetic pathways for the synthesis of 2-(1H-indol-3-ylsulfanyl)-ethylamine hydrochloride. Both the Electrophilic Sulfenylation (Route I) and the Nucleophilic Substitution (Route II) approaches offer distinct advantages and challenges. The choice of a particular route will depend on the specific expertise of the research team, the availability of starting materials, and the desired scale of the synthesis. The provided step-by-step protocols, grounded in established literature, serve as a practical guide for the synthesis of this and related indole-thioether compounds, facilitating further research and development in this promising area of medicinal chemistry.

References

- Hansen, J. B., Nielsen, M. C., Ehrbar, U., & Buchardt, O. (1982). Partially Protected Polyamines. Synthesis, 1982(05), 404–405.

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.

- ACS Publications. (2020). A Visible-Light-Promoted Aerobic Metal-Free C-3 Thiocyanation of Indoles. The Journal of Organic Chemistry.

- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz

- Google Patents. (n.d.). US3129262A - Reduction of organic thiocyanates.

-

ChemBK. (n.d.). N-Boc-N,N-bis(2-chloroethyl)amine. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Google Patents. (n.d.). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central.

- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.

Sources

- 1. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 2-(1H-Indol-3-ylsulfanyl)-ethylamine

A Senior Application Scientist's Guide for Preclinical Research

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel indole derivative, 2-(1H-Indol-3-ylsulfanyl)-ethylamine. While direct in vivo data for this specific compound is not yet extensively published, its structural features—a bioactive indole nucleus and a reactive sulfanyl group—suggest significant therapeutic potential. This guide, therefore, synthesizes information from studies on analogous indole and tryptamine derivatives to propose a robust framework for preclinical investigation. We will focus on a hypothesized anti-inflammatory and neuroprotective application, detailing the scientific rationale, experimental designs, and step-by-step protocols.

Introduction: The Scientific Rationale for In Vivo Investigation

The therapeutic landscape is continually evolving, with a significant focus on small molecules that can modulate complex biological pathways. 2-(1H-Indol-3-ylsulfanyl)-ethylamine emerges as a compelling candidate for in vivo evaluation due to its hybrid structure. The indole moiety is a cornerstone of many biologically active compounds, including the neurotransmitter serotonin, and is associated with a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The addition of a sulfanyl-ethylamine side chain introduces a thiol group, which is known to participate in crucial biological processes, such as antioxidant defense and enzyme inhibition.[1]

The biological activity of 2-(1H-Indol-3-ylsulfanyl)-ethylamine is currently hypothesized based on these structural components.[1] The indole ring suggests potential interactions with central nervous system targets, while the thiol group may confer antioxidant properties.[1] Research into similar indole derivatives has demonstrated their potential as anticonvulsants and agents targeting the central nervous system.[1] This convergence of functionalities positions 2-(1H-Indol-3-ylsulfanyl)-ethylamine as a promising candidate for investigating neuroprotective and anti-inflammatory effects in vivo.

This guide will, therefore, focus on a preclinical in vivo study designed to test the hypothesis that 2-(1H-Indol-3-ylsulfanyl)-ethylamine exhibits anti-inflammatory and neuroprotective properties in a rodent model of localized inflammation and systemic toxicity.

Pre-formulation and In Silico Pharmacokinetic Profiling

Prior to in vivo administration, a thorough understanding of the compound's physicochemical properties and predicted pharmacokinetic profile is essential.

Physicochemical Characterization

A summary of the key physicochemical properties of 2-(1H-Indol-3-ylsulfanyl)-ethylamine hydrochloride is presented in Table 1. The hydrochloride salt form generally enhances aqueous solubility, a favorable characteristic for formulation development.[1]

| Property | Value | Source |

| Molecular Formula | C10H13ClN2S | Smolecule[1] |

| Molecular Weight | 228.74 g/mol | Smolecule[1] |